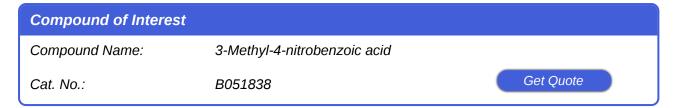


# 3-Methyl-4-nitrobenzoic acid structure and synthesis

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An In-depth Technical Guide to 3-Methyl-4-nitrobenzoic Acid: Structure and Synthesis

## Introduction

**3-Methyl-4-nitrobenzoic acid** is a high-value fine chemical intermediate crucial in the synthesis of numerous important organic compounds.[1][2] Its applications are prominent in the pharmaceutical industry, where it serves as a key building block for antihypertensive drugs like telmisartan and certain medications for treating AIDS.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthesis methodologies, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**3-Methyl-4-nitrobenzoic acid** is an aromatic carboxylic acid characterized by a benzene ring substituted with a methyl group, a nitro group, and a carboxylic acid group.[4][5] The methyl and carboxyl groups are in a meta position relative to each other, while the nitro group is in the para position with respect to the methyl group.

#### Chemical Structure:

- IUPAC Name: 3-methyl-4-nitrobenzoic acid[5]
- Synonyms: 4-Nitro-m-toluic acid[6][7]



Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>[6][7][8]

Molecular Weight: 181.15 g/mol [5][6][7][8]

CAS Number: 3113-71-1[6][7][8]

Physicochemical Properties:

Property	Value	Reference	
Appearance	Needles or off-white powder	INVALID-LINK[5]	
Molecular Weight	181.15 g/mol	INVALID-LINK[6][7]	
Melting Point	221-223 °C	INVALID-LINK[5]	
SMILES	CC1=C(C=CC(=C1)C(=O)O) INVALID-LINK[O-]	INVALID-LINK[5]	
InChI Key	XDTTUTIFWDAMIX- UHFFFAOYSA-N	INVALID-LINK[6][7]	

# **Synthesis Methodologies**

The synthesis of **3-methyl-4-nitrobenzoic acid** is primarily achieved through two main routes: the oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. Various reagents and catalytic systems have been developed to optimize yield and selectivity.

The primary methods for its synthesis include:

- Oxidation of 2,4-dimethylnitrobenzene: This involves the selective oxidation of the methyl
  group at the 4-position. Common oxidizing agents include potassium permanganate,
  potassium dichromate, and nitric acid.[1][2] Catalytic air oxidation using systems like cobalt
  acetate is also employed.[2][8]
- Nitration of m-toluic acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the m-toluic acid ring.[3][9]



 Indirect Electrosynthesis: This method uses electrochemically generated chromium trioxide to oxidize 2,4-dimethylnitrobenzene, offering a greener alternative with recyclable reagents.
 [10]

# **Data Presentation: Comparison of Synthesis Methods**

The following table summarizes quantitative data from various reported synthesis methods.

Starting Material	Method/Rea gents	Key Conditions	Yield (%)	Purity (%)	Reference
2,4- Dimethylnitro benzene	Dilute Nitric Acid (30- 65%)	100-135°C, 0.8-1.2 MPa, 4-10h	-	-	INVALID- LINK[2], [Vertex AI Search][1]
2,4- Dimethylnitro benzene	Air, Cobalt Acetate/Buta none	85°C, 0.5 MPa	58% (Conversion)	-	INVALID- LINK[3]
2,4- Dimethylnitro benzene	Potassium Permanganat e, TBAB	95°C, 1h	41%	-	INVALID- LINK[11]
2,4- Dimethylnitro benzene	Chromium Trioxide (Indirect Electrosynthe sis)	Staged Heating	65-86% (Conversion)	-	INVALID- LINK[10]
2,4- Dimethylnitro benzene	Photochemic al Oxidation (O <sub>2</sub> , Hematoporph yrin)	30°C, 5h	79% (Calculated from mass)	96.7%	INVALID- LINK[3]
m-Toluic Acid	Nitration (HNO₃)	-	-	-	INVALID- LINK[9]



Note: Yields and conversion rates can vary significantly based on the specific reaction scale and purification methods used.

# Detailed Experimental Protocols Protocol 1: Synthesis via Nitric Acid Oxidation of 2,4Dimethylnitrobenzene

This protocol is based on a common industrial method involving direct oxidation with dilute nitric acid.[1][2]

#### Materials:

- 2,4-Dimethylnitrobenzene
- Dilute Nitric Acid (30-65%)
- 10% Sodium Carbonate Solution
- Xylene
- Activated Carbon
- 40% Dilute Nitric Acid

#### Procedure:

- Reaction Setup: Charge a high-pressure reaction kettle with 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[1]
- Oxidation: Seal the reactor and heat the mixture to a temperature of 100-135°C under stirring (e.g., 300 rpm). Maintain the internal pressure at 0.8-1.2 MPa for 4 to 10 hours to complete the oxidation.[1]
- Neutralization and Filtration: Cool the reactor to room temperature. Filter the resulting
  mixture to separate the crude solid 3-methyl-4-nitrobenzoic acid from the liquid phase.[1]



- Salt Formation: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude product to this solution to form the sodium salt of **3-methyl-4-nitrobenzoic acid**, which dissolves.[1]
- Extraction: Heat the sodium salt solution to 70°C. Add xylene and stir for 30 minutes to extract unreacted 2,4-dimethylnitrobenzene and other non-polar impurities. Allow the layers to separate and collect the aqueous layer.[1]
- Decolorization: Add activated carbon (120-200 mesh) to the aqueous solution and stir at 70°C to decolorize it. Filter to remove the activated carbon.[1]
- Acid Precipitation: Heat the decolorized solution to 65°C. Slowly add 40% dilute nitric acid until the pH of the solution reaches 2.0 ± 0.1. This will precipitate the purified 3-methyl-4-nitrobenzoic acid as a white or light-yellow solid.[1]
- Isolation and Drying: Filter the mixture to collect the product. Wash the solid with water to remove any remaining acid and salts, then dry to a constant weight.[1]

## **Protocol 2: Synthesis via Nitration of m-Toluic Acid**

This protocol describes the electrophilic nitration of m-toluic acid. While multiple isomers can be formed, reaction conditions can be optimized to favor the desired product.[9]

#### Materials:

- · m-Toluic Acid
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice

#### Procedure:

 Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 to 1:3 v/v ratio. This



process is highly exothermic and must be performed in an ice bath to maintain a low temperature.

- Dissolution of Starting Material: In a main reaction flask, dissolve m-toluic acid in concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable between 0 and 5°C.
- Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid. The rate of addition should be carefully controlled to keep the reaction temperature below 10°C to prevent over-nitration and the formation of unwanted byproducts.
- Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
- Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with constant stirring. This will cause the nitrated product to precipitate out of the solution.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter
  cake thoroughly with cold water until the washings are neutral to pH paper. The crude
  product can be further purified by recrystallization from a suitable solvent, such as an
  ethanol-water mixture.

# Process Diagrams and Workflows Synthesis Pathway: Oxidation of 2,4-Dimethylnitrobenzene

The following diagram illustrates the chemical transformation from the starting material to the final product via the nitric acid oxidation route.





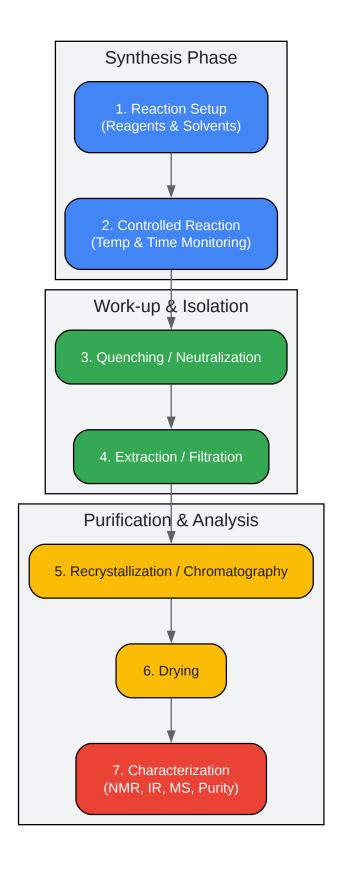
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Caption: Oxidation pathway of 2,4-Dimethylnitrobenzene.

# General Experimental Workflow for Synthesis and Purification

This workflow provides a logical overview of the steps involved from reaction setup to final product characterization.





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Caption: General laboratory workflow for synthesis.



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